molecular formula C21H20BrN3O2 B2513713 3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034518-02-8

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2513713
M. Wt: 426.314
InChI Key: GNSYWIGMOKHISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BRQ or 3-BPAPQ and has been studied for its biochemical and physiological effects in various laboratory experiments.

Scientific Research Applications

H1-Antihistaminic Agents

A novel series of quinazolin-4(3H)-one derivatives was synthesized and tested for H1-antihistaminic activity. These compounds, including a derivative closely related to the requested compound, showed significant protection against histamine-induced bronchospasm in guinea pigs. The study identified a compound with notable H1-antihistaminic activity and minimal sedation, suggesting potential for further development as new H1-antihistaminic agents (Alagarsamy et al., 2012).

Anti-inflammatory and Analgesic Screening

Another study focused on synthesizing novel quinazolin-4(3H)-one derivatives for anti-inflammatory and analgesic screening. The synthesized compounds exhibited good anti-inflammatory and analgesic activities compared to the reference standard indomethacin, with specific derivatives showing the highest activities. This research highlights the potential of quinazolin-4(3H)-one derivatives in developing new analgesic and anti-inflammatory drugs (Eweas et al., 2012).

Insecticidal Efficacy

Research into novel bis quinazolinone derivatives revealed their potential as insecticides. The study synthesized a series of these compounds and evaluated their insecticidal efficacy, demonstrating significant activity. This suggests the utility of quinazolin-4(3H)-one derivatives in developing new insecticidal agents (El-Shahawi et al., 2016).

Pesticidal Activities

Further investigation into the pesticidal activities of substituted quinazolin-4(3H)-one derivatives revealed significant antibacterial, insecticidal, and anti-acetylcholinesterase activities. These findings indicate the versatility of quinazolin-4(3H)-one derivatives in pesticide development (Misra & Gupta, 1982).

Antimicrobial Activity

Several studies have synthesized quinazolin-4(3H)-one derivatives and evaluated them for antimicrobial activities. These compounds showed potential as antibacterial and antifungal agents, with certain derivatives displaying significant activity against specific bacterial and fungal strains. This research underscores the potential of quinazolin-4(3H)-one derivatives in the development of new antimicrobial agents (Babu et al., 2015).

properties

IUPAC Name

3-[1-[2-(2-bromophenyl)acetyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c22-18-9-3-1-6-15(18)12-20(26)24-11-5-7-16(13-24)25-14-23-19-10-4-2-8-17(19)21(25)27/h1-4,6,8-10,14,16H,5,7,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSYWIGMOKHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Br)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(2-bromophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

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